2-(1-Bromopropan-2-yl)naphthalene
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Overview
Description
2-(1-Bromopropan-2-yl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropan-2-yl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the photobromination of naphthalene using molecular bromine. In this process, naphthalene is dissolved in a solvent such as carbon tetrachloride, and bromine is added while irradiating the mixture with a light source, such as a 150W projector lamp, at low temperatures (below 10°C). This reaction yields a tetrabromide intermediate, which can be further dehydrobrominated to produce the desired bromonaphthalene .
Industrial Production Methods
Industrial production of 1-bromonaphthalene, a precursor to this compound, involves the reaction of naphthalene with hydrobromic acid and hydrogen peroxide in the presence of a solvent like dichloroethane. The reaction is carried out at controlled temperatures (40-45°C) to ensure high yield and purity. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromopropan-2-yl)naphthalene undergoes various chemical reactions, including:
Free Radical Bromination: This reaction involves the substitution of hydrogen atoms with bromine atoms at the benzylic position.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for free radical bromination.
Sodium or Potassium Hydroxide: Used for nucleophilic substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Brominated Derivatives: Formed through free radical bromination.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Naphthalenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(1-Bromopropan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(1-Bromopropan-2-yl)naphthalene involves its reactivity at the benzylic position. The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives. The compound can also undergo free radical reactions, where the bromine atom is replaced by other radicals. These reactions are facilitated by the resonance stabilization of the benzylic position, making it a reactive site for chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: A simpler bromonaphthalene derivative with a single bromine atom attached to the naphthalene ring.
2-Bromonaphthalene: Another bromonaphthalene derivative with the bromine atom attached at a different position on the naphthalene ring.
1,3-Dibromonaphthalene: A compound with two bromine atoms attached to the naphthalene ring at different positions
Uniqueness
2-(1-Bromopropan-2-yl)naphthalene is unique due to the presence of a propyl group attached to the naphthalene ring, which provides additional reactivity and potential for further chemical modifications. This structural feature distinguishes it from simpler bromonaphthalene derivatives and allows for a wider range of applications in scientific research and industrial processes .
Properties
Molecular Formula |
C13H13Br |
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Molecular Weight |
249.15 g/mol |
IUPAC Name |
2-(1-bromopropan-2-yl)naphthalene |
InChI |
InChI=1S/C13H13Br/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9H2,1H3 |
InChI Key |
UYEMGPYAOBIIES-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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